![molecular formula C22H21ClN2O3S B6134554 N~2~-(4-chlorophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B6134554.png)
N~2~-(4-chlorophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(4-chlorophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 48506, is a chemical compound that has shown promise in scientific research applications. This compound has been synthesized and studied extensively in the laboratory, with researchers investigating its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Mechanism of Action
N~2~-(4-chlorophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 48506 works by inhibiting the activity of the GABA transporter, which leads to an increase in the concentration of GABA in the synaptic cleft. This, in turn, leads to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 48506 has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA transport, this compound has been shown to affect the activity of other neurotransmitters, including dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
N~2~-(4-chlorophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 48506 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of the GABA transporter, which makes it an ideal tool for studying the role of this transporter in the brain. However, there are also limitations to the use of this compound, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are a number of future directions for research on N~2~-(4-chlorophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 48506. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of neurological disorders, such as epilepsy and anxiety disorders. Additionally, researchers are interested in further exploring the biochemical and physiological effects of N~2~-(4-chlorophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 48506 and its potential for use in other areas of neuroscience research.
Synthesis Methods
N~2~-(4-chlorophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 48506 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of organic solvents and requires careful attention to detail to ensure the purity of the final product.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 48506 has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been shown to be a potent inhibitor of the GABA transporter, which is involved in the regulation of neurotransmitter activity in the brain.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-7-6-8-17(2)22(16)24-21(26)15-25(19-13-11-18(23)12-14-19)29(27,28)20-9-4-3-5-10-20/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIMFTLWOJOCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,6-dimethylphenyl)acetamide |
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